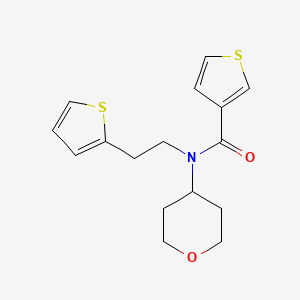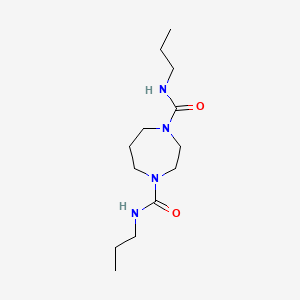![molecular formula C16H15BrClN3O2 B2971467 5-bromo-2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034578-92-0](/img/structure/B2971467.png)
5-bromo-2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and an oxy group linked to a piperidinyl moiety bearing a 2-chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated pyrimidine under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures to scale up the synthesis process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions depending on the reagents used.
Coupling Reactions: It can be involved in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-bromo-2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets.
Chemical Biology: It serves as a probe to investigate biochemical pathways and molecular mechanisms.
Mechanism of Action
The mechanism of action of 5-bromo-2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(piperazin-1-yl)pyrimidine: Another pyrimidine derivative with a bromine substitution, but with a piperazinyl group instead of the piperidinyl moiety.
2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: A thiazole derivative with a similar bromine substitution.
Uniqueness
5-bromo-2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorobenzoyl group linked to the piperidinyl moiety adds to its structural complexity and potential for diverse applications .
Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O2/c17-11-8-19-16(20-9-11)23-12-4-3-7-21(10-12)15(22)13-5-1-2-6-14(13)18/h1-2,5-6,8-9,12H,3-4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOSABHYHSDQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-{2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate](/img/structure/B2971384.png)
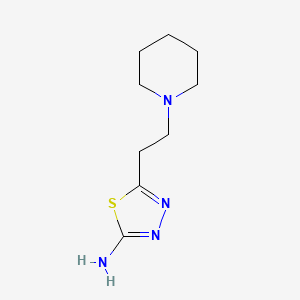
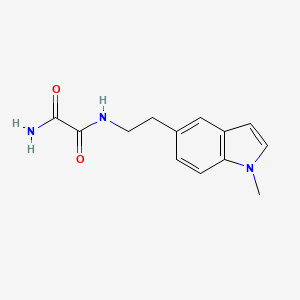
![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2971390.png)
![N-{[2-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)cyclopentyl]methyl}prop-2-enamide](/img/structure/B2971393.png)
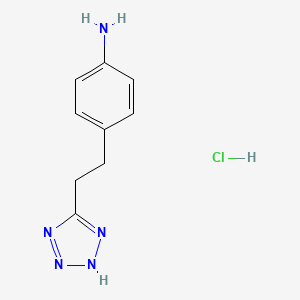
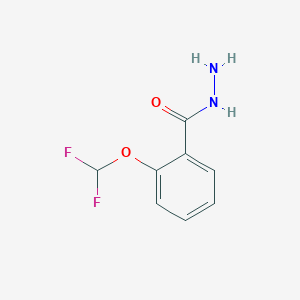
![N-(2,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2971397.png)
![Tert-butyl 2-[3-[(2-chloroacetyl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B2971402.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2971403.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide](/img/structure/B2971404.png)
![3-bromo-5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2971405.png)
